4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile
Overview
Description
“4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile” is a chemical compound with the CAS Number: 1038266-27-1 . It has a molecular weight of 264.29 and its molecular formula is C15H12N4O . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12N4O/c16-8-10-1-3-11 (4-2-10)9-17-12-5-6-13-14 (7-12)19-15 (20)18-13/h1-7,17H,9H2, (H2,18,19,20) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the resources.Scientific Research Applications
Novel Synthesis Methods
- Synthesis of Tetrazol-1-yl Benzonitriles : A novel synthesis method for 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile has been developed. This method involves protection, tetrazole formation, hydrolysis, chlorination, and amination, yielding biologically potent tetrazole derivatives (K. Rao, Boina Gopal Rao, & B. Prasanna, 2014).
Chemical Synthesis and Characterization
- Synthesis of Pyrrol-3-ones : Synthesis of 5-amino-1-aryl-4-(4-aryl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-ones, which are structurally related to antiischemic drugs, has been achieved through nucleophilic substitution and intramolecular addition reactions (Y. Volovenko et al., 2001).
Intermediate for HIV-1 Inhibitors
- HIV-1 Reverse Transcriptase Inhibitors : 4-((4-chloropyrimidin-2-yl)amino)benzonitrile is a key intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and their derivatives. Its synthesis involves methylation, reaction with para-aminobenzonitrile, and chlorination (Ju Xiu-lia, 2015).
Anti-Inflammatory Properties
- Synthesis of Anti-Inflammatory Compounds : A novel process for preparing anti-inflammatory compounds starting with 3-amino-5-methylisoxazole has been described. This involves rearrangement and methylation steps to obtain the anti-inflammatory compound (P. Matson, 1990).
Xanthine Oxidase Inhibition and Anti-Inflammatory Activity
- Xanthine Oxidase Inhibitory and Anti-Inflammatory Compounds : Compounds like 4-((2-Benzylamino-4-oxothiazol-5(4H)-ylidene)-methyl)benzonitrile have been studied for their inhibitory activity against xanthine oxidase and their anti-inflammatory response on human cells. This provides insights into their potential as therapeutic agents (Zaklina Smelcerovic et al., 2015).
Mechanism of Action
Mode of Action
It is known that compounds with similar structures can interact with their targets, leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile . .
properties
IUPAC Name |
4-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-8-10-1-3-11(4-2-10)9-17-12-5-6-13-14(7-12)19-15(20)18-13/h1-7,17H,9H2,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXPZVJNCLLXCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC3=C(C=C2)NC(=O)N3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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